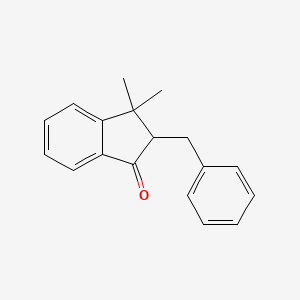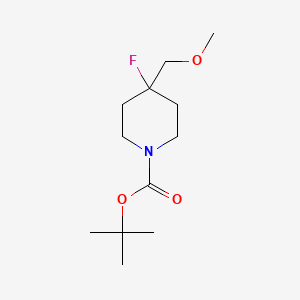![molecular formula C7H9BN2O3 B13993540 [4-(Carbamoylamino)phenyl]boronic acid CAS No. 102169-43-7](/img/structure/B13993540.png)
[4-(Carbamoylamino)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Carbamoylamino)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Carbamoylamino)phenyl]boronic acid typically involves the reaction of 4-aminophenylboronic acid with urea under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Carbamoylamino)phenyl]boronic acid can undergo oxidation reactions, where the boron atom is oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: [4-(Carbamoylamino)phenyl]boronic acid is used as a catalyst in various organic reactions, including cross-coupling reactions.
Sensing: The compound is employed in the development of sensors for detecting sugars and other biomolecules.
Biology:
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, making it useful in biochemical research.
Protein Labeling: The compound can be used to label proteins for various analytical techniques.
Medicine:
Drug Development: this compound is explored for its potential as a therapeutic agent in treating diseases such as cancer and diabetes.
Industry:
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of [4-(Carbamoylamino)phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can inhibit enzyme activity or alter the function of proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Carboxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison:
- Phenylboronic acid: While phenylboronic acid is a simpler compound, [4-(Carbamoylamino)phenyl]boronic acid has additional functional groups that enhance its reactivity and specificity.
- 4-Carboxyphenylboronic acid: This compound has a carboxyl group instead of a carbamoylamino group, which affects its solubility and reactivity.
- 4-Methoxyphenylboronic acid: The presence of a methoxy group in this compound alters its electronic properties compared to this compound.
Eigenschaften
CAS-Nummer |
102169-43-7 |
|---|---|
Molekularformel |
C7H9BN2O3 |
Molekulargewicht |
179.97 g/mol |
IUPAC-Name |
[4-(carbamoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c9-7(11)10-6-3-1-5(2-4-6)8(12)13/h1-4,12-13H,(H3,9,10,11) |
InChI-Schlüssel |
FGZMBFMSWMKKBJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)NC(=O)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B13993461.png)


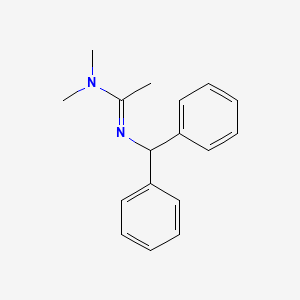

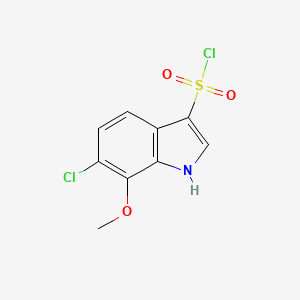
![4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B13993491.png)
![6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole](/img/structure/B13993501.png)
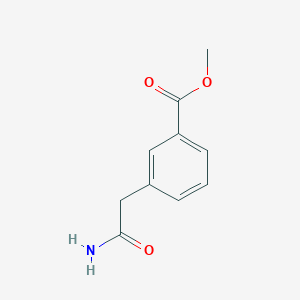
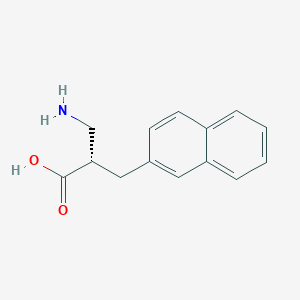
![3-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B13993519.png)
![2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B13993520.png)
